LXH254 - 1800398-38-2

LXH254

Catalog Number: EVT-274820
CAS Number: 1800398-38-2
Molecular Formula: C25H25F3N4O4
Molecular Weight: 502.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LXH254, also known as Naporafenib, is a potent and selective type II RAF kinase inhibitor. [, , , , ] This classification signifies its ability to bind to the DFG-out conformation of RAF kinases. [] It demonstrates a high degree of selectivity for BRAF and CRAF kinases, while largely sparing ARAF. [, , ] LXH254 has emerged as a promising therapeutic agent in preclinical studies for various cancers driven by MAPK pathway alterations, including those with RAS and BRAF mutations. [, , , , , , ]

Synthesis Analysis

The synthesis of LXH254 is described in detail in the patent WO2014151616A1. [] A structure-based approach led to the synthesis of a pyridine series with an alcohol side chain, which could interact with the DFG loop of RAF kinases and improve cell potency. [] Further optimization to mitigate human intrinsic clearance and time-dependent inhibition ultimately led to the discovery of LXH254. []

Molecular Structure Analysis

LXH254 interacts with the ATP-binding site of RAF kinases, as confirmed by crystal structure analysis. [] Specifically, it binds to the DFG-out conformation, a characteristic feature of type II RAF inhibitors. [] The molecule features an alcohol side chain designed to interact with the DFG loop, contributing to its enhanced cell potency compared to earlier analogues. []

Mechanism of Action

LXH254 exerts its anti-tumor activity by selectively inhibiting both BRAF and CRAF kinases, key components of the MAPK signaling pathway. [, ] Unlike first-generation RAF inhibitors that predominantly target monomeric BRAF, LXH254 effectively inhibits both RAF monomers and dimers. [] This characteristic allows it to effectively block both mutant and wild-type RAF signaling, even in the presence of upstream RAS mutations. [, ] By inhibiting CRAF, LXH254 can also potentially overcome resistance mechanisms associated with MEK inhibition. [] It is suggested that LXH254's ability to inhibit dimerized BRAF and CRAF, while sparing ARAF, may contribute to a more favorable safety profile compared to MEK inhibitors. []

Physical and Chemical Properties Analysis

LXH254 exhibits good oral bioavailability, with a reported bioavailability of approximately 30% in rats. [] It demonstrates a linear pharmacokinetic profile over an oral dose range of 2-15 mg/kg in rats. [] The compound shows low clearance and a direct relationship between pharmacokinetics and pharmacodynamics. [, ] Research suggests that excipients like hydroxypropyl cellulose (HPC) can positively influence LXH254's solubility in bile, potentially leading to improved pharmacokinetics. []

Applications
  • NRAS-Mutant Melanoma: LXH254 demonstrated promising antitumor activity in combination with trametinib in patients with NRAS-mutant melanoma, leading to objective responses and disease stabilization. [, ]
  • BRAF-Mutant Cancers: LXH254 effectively inhibits BRAF signaling in both monomeric and dimeric forms, suggesting its potential utility in BRAF-mutant cancers, including those with acquired resistance to first-generation BRAF inhibitors. [, , , ]
  • RAS-Mutant Cancers: LXH254's ability to effectively inhibit CRAF makes it a potential therapeutic option for cancers harboring RAS mutations, which are often resistant to first-generation RAF inhibitors. [, , , ]
  • Anaplastic Thyroid Cancer: Preclinical data suggests LXH254, in combination with trametinib, shows robust and durable efficacy in both innate and acquired resistance settings in anaplastic thyroid cancer, even in cases with acquired resistance to dabrafenib and trametinib. []
  • Bladder Cancer: LXH254 exhibits promising activity in bladder cancer models with RAF1 amplifications and NRAS mutations, suggesting its potential as a targeted therapy option. []
  • Combination Therapies: LXH254 is being investigated in combination with other targeted therapies, such as MEK inhibitors and immunotherapy, to enhance efficacy and potentially overcome resistance mechanisms. [, , , , ]
Future Directions
  • Clinical Trials: Ongoing clinical trials are evaluating LXH254's safety and efficacy in patients with solid tumors harboring MAPK pathway alterations, both as a single agent and in combination with other therapies. [, , , ]
  • Resistance Mechanisms: Further investigation into the mechanisms of resistance to LXH254 will be crucial to optimize its use and develop strategies to overcome potential resistance. []
  • Biomarkers: Identifying predictive biomarkers of response to LXH254 will be essential for selecting patients who are most likely to benefit from this therapy. [, ]
  • Combination Strategies: Exploring rational combination strategies with LXH254, such as combining it with other targeted therapies or immunotherapies, could further enhance its efficacy and potentially expand its use in various cancer types. [, , ]

RAF709

Compound Description: RAF709 is a potent and selective B-RAF and C-RAF inhibitor. While showing promising preclinical efficacy and tolerability, its high human intrinsic clearance hindered further development.

Relevance: RAF709 served as a crucial starting point for developing LXH254 . Researchers aimed to maintain the compound's potency and selectivity while improving its pharmacokinetic properties, leading to the discovery of LXH254.

Trametinib

Compound Description: Trametinib is a MEK inhibitor. MEK inhibitors like Trametinib are a class of drugs that target the MEK proteins (MEK1 and MEK2), which are downstream components of the MAPK pathway.

Relevance: Numerous studies investigate the synergistic potential of LXH254 and Trametinib in treating various cancers. Preclinical data demonstrates this combination's synergistic activity against NRAS-mutant melanoma models , prompting further clinical trials. Additionally, the combination has shown promising results in preclinical studies involving bladder cancer and anaplastic thyroid cancer .

LY3009120

Compound Description: LY3009120 is a third-generation pan-RAF inhibitor. It demonstrates potent inhibition against various RAF isoforms, including ARAF, BRAF, CRAF, BRAF(V600E), and CRAF(R391W).

Relevance: Like LXH254, LY3009120 displays the ability to bind to KRAS(G12C) primed BRAF and CRAF, effectively blocking their dimerization. Furthermore, both inhibitors can inhibit downstream ERK phosphorylation and induce caspase-3/7 activation in cellular assays. This suggests potential overlapping therapeutic applications for these compounds in targeting cancers driven by MAPK pathway dysregulation.

Belvarafenib

Compound Description: Belvarafenib is another potent pan-RAF inhibitor belonging to the third generation of these drugs.

RAF265

Relevance: In preclinical models of bladder cancer, RAF265 exhibited a significant reduction in tumor volume, especially when combined with Trametinib. These findings suggest a potential therapeutic strategy for targeting MAPK pathway alterations in bladder cancer, similar to the approaches investigated with LXH254.

Spartalizumab

Compound Description: Spartalizumab is an anti-PD-1 antibody, classified as an immune checkpoint inhibitor.

Relevance: Spartalizumab is being investigated in combination with LXH254 in a phase I clinical trial for patients with advanced solid tumors characterized by MAPK signaling pathway alterations. This trial aims to evaluate the safety and efficacy of combining a RAF inhibitor with an immune checkpoint inhibitor, potentially offering a new treatment avenue for these patients.

Properties

CAS Number

1800398-38-2

Product Name

LXH254

IUPAC Name

N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide

Molecular Formula

C25H25F3N4O4

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C25H25F3N4O4/c1-16-2-3-19(30-24(34)17-4-5-29-21(12-17)25(26,27)28)15-20(16)18-13-22(32-6-9-35-10-7-32)31-23(14-18)36-11-8-33/h2-5,12-15,33H,6-11H2,1H3,(H,30,34)

InChI Key

UEPXBTCUIIGYCY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4

Solubility

Soluble in DMSO

Synonyms

LXH254; LXH-254; LXH 254; LXH254 free base

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.